REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C[N+]1([O-])CC[O:16]CC1>ClCCl>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([OH:16])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=N1)B(O)O
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Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (silica gel 60, cyclohexane/ethyl acetate mixtures)
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |